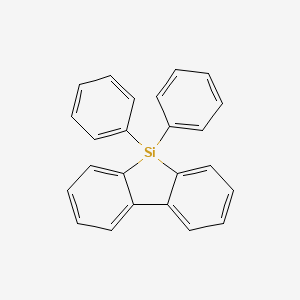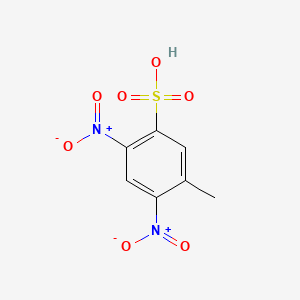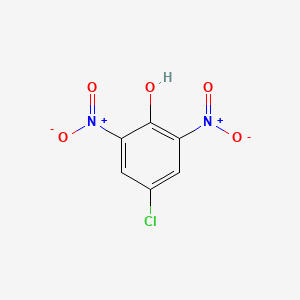
9H-9-Silafluorene, 9,9-diphenyl-
説明
9H-9-Silafluorene, 9,9-diphenyl- is a silicon-containing heterocyclic compound that belongs to the class of silafluorenes. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The incorporation of silicon into the fluorene structure enhances the compound’s stability and modifies its electronic characteristics, making it an attractive building block for advanced materials.
作用機序
Target of Action
The primary target of 9H-9-Silafluorene, 9,9-diphenyl- is the optoelectronic properties of materials . This compound is used as a building block for fluorescent materials due to its appealing optical properties, high stability against light and chemical agents, and high quantum yields .
Mode of Action
9H-9-Silafluorene, 9,9-diphenyl- interacts with its targets by extending the conjugated π-systems from the 9H-9-silafluorene units through the introduction of functional aromatic substituents . This interaction can shift the absorption/emission maxima to longer wavelengths, and fine-tune the optoelectronic properties .
Biochemical Pathways
The biochemical pathways affected by 9H-9-Silafluorene, 9,9-diphenyl- are primarily related to the fluorescence of materials . The compound influences the pathways that control the absorption and emission spectra of materials, thereby affecting their fluorescence .
Result of Action
The result of the action of 9H-9-Silafluorene, 9,9-diphenyl- is the production of materials with enhanced fluorescence . The compound’s interaction with its targets leads to a shift in the absorption and emission spectra of the materials, resulting in improved optoelectronic properties .
Action Environment
The action of 9H-9-Silafluorene, 9,9-diphenyl- can be influenced by environmental factors such as temperature . For instance, mono-9H-9-silafluorene remains unchanged upon heating to 200 °C and is decomposed at over 220 °C . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-9-Silafluorene, 9,9-diphenyl- typically involves the reaction of diphenylsilane with a suitable fluorene derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diphenylsilane is reacted with a halogenated fluorene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 9H-9-Silafluorene, 9,9-diphenyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and efficient catalyst recovery systems.
Types of Reactions:
Oxidation: 9H-9-Silafluorene, 9,9-diphenyl- can undergo oxidation reactions to form siloxane derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where functional groups on the silafluorene ring are replaced with other groups. This is often achieved using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents); reactions are conducted under inert atmosphere conditions.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silafluorene derivatives depending on the reagents used.
科学的研究の応用
9H-9-Silafluorene, 9,9-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the development of high-performance materials, such as polymers and coatings, due to its stability and electronic properties.
類似化合物との比較
- 9H-9-Silafluorene, 9,9-dimethyl-
- 9H-9-Silafluorene, 9,9-diphenyl-
- 9H-9-Germafluorene, 9,9-diphenyl-
Comparison:
- 9H-9-Silafluorene, 9,9-dimethyl- : This compound has similar structural features but with methyl groups instead of phenyl groups. It exhibits different electronic and optical properties due to the smaller size and different electronic effects of the methyl groups.
- 9H-9-Germafluorene, 9,9-diphenyl- : This compound contains germanium instead of silicon. It has similar structural characteristics but different electronic properties due to the presence of germanium, which affects the compound’s stability and reactivity.
The uniqueness of 9H-9-Silafluorene, 9,9-diphenyl- lies in its combination of silicon and phenyl groups, which provides a balance of stability, electronic properties, and optical characteristics, making it a versatile compound for various applications.
特性
IUPAC Name |
5,5-diphenylbenzo[b][1]benzosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Si/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHKZECCDOKCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329890 | |
| Record name | 9H-9-Silafluorene, 9,9-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5550-08-3 | |
| Record name | NSC168711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-9-Silafluorene, 9,9-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)










